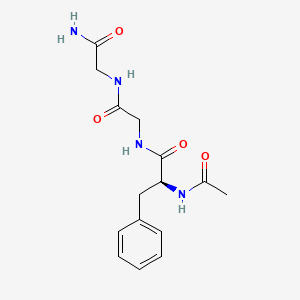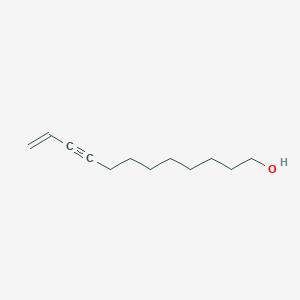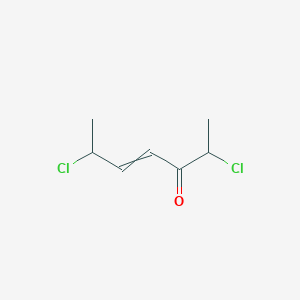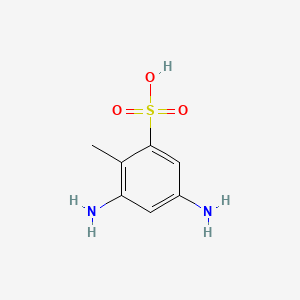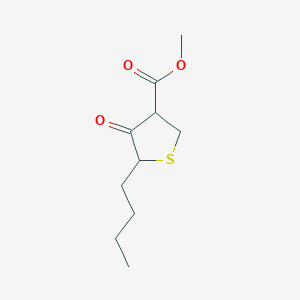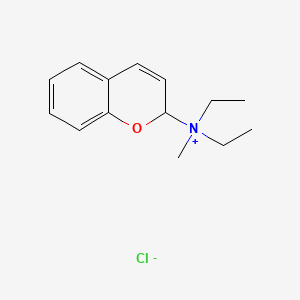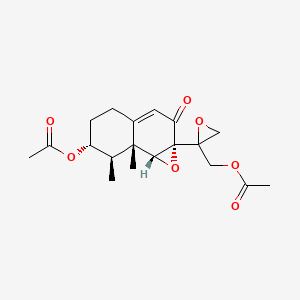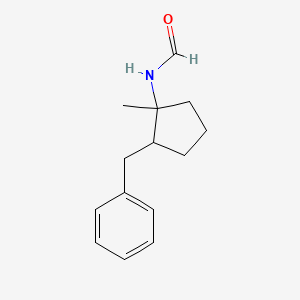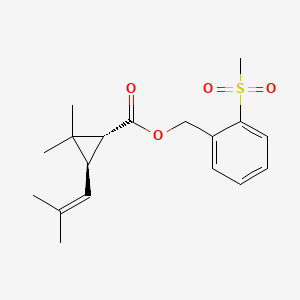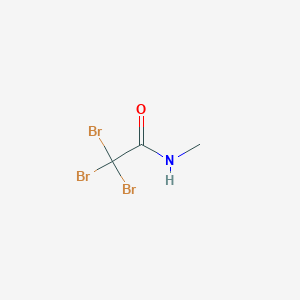
2,2,2-Tribromo-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Tribromo-N-methylacetamide is a chemical compound with the molecular formula C3H4Br3NO. It is characterized by the presence of three bromine atoms attached to the carbon atom in the acetamide structure. This compound is known for its unique properties and applications in various fields of scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Tribromo-N-methylacetamide typically involves the bromination of N-methylacetamide. The reaction is carried out under controlled conditions to ensure the selective introduction of bromine atoms. One common method involves the use of bromine in the presence of a suitable solvent, such as acetic acid, at a low temperature to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where N-methylacetamide is reacted with bromine in a controlled environment. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity .
化学反応の分析
Types of Reactions
2,2,2-Tribromo-N-methylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia can be used for substitution reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield N-methylacetamide derivatives with different functional groups, while reduction reactions may produce partially brominated compounds .
科学的研究の応用
2,2,2-Tribromo-N-methylacetamide has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2,2-Tribromo-N-methylacetamide involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,2,2-Tribromoacetamide: Similar structure but without the N-methyl group.
2,2,2-Trichloro-N-methylacetamide: Similar structure with chlorine atoms instead of bromine.
2,2,2-Trifluoro-N-methylacetamide: Similar structure with fluorine atoms instead of bromine.
Uniqueness
2,2,2-Tribromo-N-methylacetamide is unique due to the presence of three bromine atoms, which impart distinct chemical and physical properties. These properties make it particularly useful in specific synthetic and industrial applications where bromine’s reactivity is advantageous .
特性
CAS番号 |
79276-49-6 |
|---|---|
分子式 |
C3H4Br3NO |
分子量 |
309.78 g/mol |
IUPAC名 |
2,2,2-tribromo-N-methylacetamide |
InChI |
InChI=1S/C3H4Br3NO/c1-7-2(8)3(4,5)6/h1H3,(H,7,8) |
InChIキー |
FZZZXPLWKPNZLG-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C(Br)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


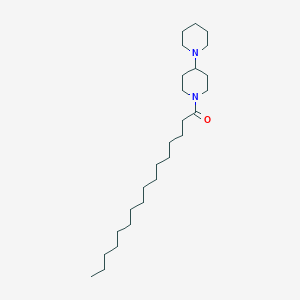
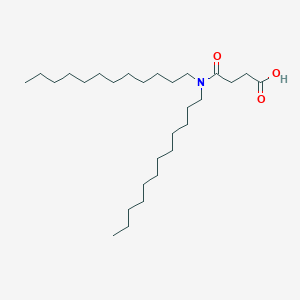
![2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14425442.png)
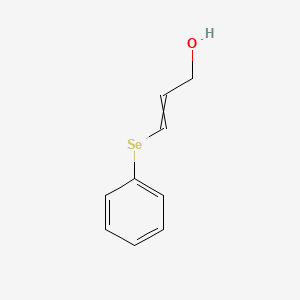
![1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14425456.png)
